iCRT-5

Wnt signaling β-catenin transcription small molecule inhibitors

iCRT-5 is a small-molecule inhibitor of β-catenin-responsive transcription (CRT) that specifically disrupts the interaction between β-catenin and the transcription factor TCF4. In the canonical Wnt/β-catenin signaling pathway, iCRT-5 exhibits an IC50 of 18 nM against Wnt-responsive STF16 luciferase reporter activity, classifying it as a potent CRT antagonist.

Molecular Formula C16H17NO5S2
Molecular Weight 367.4 g/mol
Cat. No. B15544077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiCRT-5
Molecular FormulaC16H17NO5S2
Molecular Weight367.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9-
InChIKeyIJWKSBPTJQMUHJ-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

iCRT-5: A Selective β-Catenin-Responsive Transcription (CRT) Inhibitor for Wnt Pathway Research


iCRT-5 is a small-molecule inhibitor of β-catenin-responsive transcription (CRT) that specifically disrupts the interaction between β-catenin and the transcription factor TCF4 . In the canonical Wnt/β-catenin signaling pathway, iCRT-5 exhibits an IC50 of 18 nM against Wnt-responsive STF16 luciferase reporter activity, classifying it as a potent CRT antagonist . iCRT-5 belongs to the iCRT (inhibitor of β-catenin-responsive transcription) class of compounds originally identified through an RNAi-based chemical genetic screen and has been applied in oncology research, particularly in multiple myeloma and immuno-oncology models [1].

Why iCRT-5 Cannot Be Substituted by Generic CRT Inhibitors


Despite sharing a common mechanism of disrupting the β-catenin/TCF4 interaction, iCRT family members exhibit markedly divergent potency, cellular effects, and immunological profiles. For instance, iCRT-3, iCRT-5, and iCRT-14 show distinct IC50 values in the same STF16 luciferase reporter assay . Moreover, β-catenin inhibitors such as CCT-031374 and PNU-75654 exert off-target effects on dendritic cell function, whereas iCRT-5 preserves T cell stimulatory capacity [1]. These quantitative and functional differences underscore that iCRT-5 is not a generic substitute and must be selected based on specific experimental requirements.

iCRT-5: Quantitative Comparative Evidence for Scientific Selection


iCRT-5 Exhibits Intermediate Potency (IC50 = 18 nM) Compared to iCRT-3 (8.2 nM) and iCRT-14 (40.3 nM) in STF16 Luciferase Reporter Assays

In the Wnt-responsive STF16 luciferase reporter assay, iCRT-5 demonstrates an IC50 of 18 nM . This places its potency between the more potent iCRT-3 (IC50 = 8.2 nM) and the less potent iCRT-14 (IC50 = 40.3 nM) .

Wnt signaling β-catenin transcription small molecule inhibitors

iCRT-5 Preserves Dendritic Cell Immunophenotype and T Cell Stimulatory Function, Unlike Other β-Catenin Inhibitors

In a comparative study of three β-catenin inhibitors (CCT-031374, iCRT-5, PNU-75654) on mouse bone marrow-derived dendritic cells (BM-DCs), iCRT-5 had no detrimental effects on the immuno-phenotype of LPS-stimulated DCs [1]. DCs treated with iCRT-5 during stimulation induced T cell proliferation comparable to control DCs [1]. In contrast, CCT-031374 impaired upregulation of costimulatory molecules (CD40, CD86) and cytokines, resulting in reduced CD4+ T cell stimulatory activity [1]. PNU-75654-treated DCs induced less T cell proliferation despite enhanced antigen uptake [1].

Immuno-oncology dendritic cells T cell activation off-target effects

iCRT-5 Demonstrates Minimal Interference with Non-Canonical Wnt and Other Signaling Pathways

In the original screen and subsequent characterization, iCRT-5 (along with iCRT-3 and iCRT-14) was found to potently inhibit β-catenin-responsive transcription while exhibiting "minimal or less prominent effect on noncanonical Wnt signaling and other pathways, such as Hh, JAK/STAT, and Notch signaling" [1]. This contrasts with upstream Wnt inhibitors that may affect both canonical and non-canonical branches due to their proximity to Wnt-receptor interactions.

Wnt signaling selectivity canonical vs. non-canonical pathways JAK/STAT Notch

iCRT-5 Displays Poor Anti-Proliferative Activity in Triple-Negative Breast Cancer (TNBC) Cells, in Contrast to iCRT-3

In a study evaluating five Wnt pathway inhibitors (iCRT-3, iCRT-5, iCRT-14, IWP-4, XAV-939) on TNBC cell lines, iCRT-3 was identified as the most effective compound for inhibiting proliferation and antagonizing Wnt signaling [1]. While iCRT-5 was tested, it did not exhibit the same level of efficacy, and separate vendor datasheets note that iCRT-5 "displays poor inhibition of cell proliferation in triple-negative breast cancer cells" .

Triple-negative breast cancer cell proliferation Wnt inhibitor efficacy

iCRT-5 Inhibits Wnt/β-Catenin Activity and Cell Proliferation in Multiple Myeloma Cells at Optimal Dose of ~15 µM

In multiple myeloma cell lines (MM1, U266) and primary patient samples, iCRTs (including iCRT-5) blocked Wnt/β-catenin reporter activity, down-regulated β-catenin expression, and inhibited cell proliferation in a dose-dependent manner, with an optimal dose approximating 15 µM [1]. The study notes that iCRTs did not influence upstream Wnt pathway components such as DKK1 at this dose, suggesting specific targeting of β-catenin [1].

Multiple myeloma Wnt/β-catenin pathway anti-proliferative

iCRT-5 Application Scenarios: Evidence-Based Use Cases in Wnt Pathway Research


In Vitro Wnt/β-Catenin Pathway Inhibition Studies Requiring Intermediate Potency

For researchers seeking to modulate canonical Wnt signaling with a defined potency window, iCRT-5's IC50 of 18 nM (versus 8.2 nM for iCRT-3 and 40.3 nM for iCRT-14) provides a balanced option . This intermediate efficacy is valuable when excessive pathway suppression or off-target transcriptional effects must be avoided, allowing dose-response studies that differentiate iCRT-5 from more or less potent analogs.

Immuno-Oncology Research Where Preservation of Dendritic Cell Function Is Critical

iCRT-5 is uniquely suited for studies combining Wnt pathway inhibition with immune cell function assessment [1]. Unlike CCT-031374 and PNU-75654, iCRT-5 does not impair dendritic cell activation or T cell stimulatory capacity, making it the inhibitor of choice for investigating β-catenin's role in tumor-immune crosstalk without confounding immunotoxicity.

Selective Investigation of Canonical Wnt Signaling Without Off-Pathway Interference

Investigators who require a clean pharmacological tool to interrogate β-catenin-dependent transcription while minimizing off-target effects on Hedgehog, JAK/STAT, and Notch pathways should prioritize iCRT-5 [2]. Its demonstrated selectivity reduces experimental noise in pathway crosstalk studies and validates β-catenin-specific transcriptional outcomes.

Multiple Myeloma Research Targeting β-Catenin Transcriptional Activity

iCRT-5 has been validated in multiple myeloma cell lines and primary patient samples, where it inhibits Wnt/β-catenin reporter activity and cell proliferation at ~15 µM [3]. This established concentration range facilitates reproducible in vitro modeling of Wnt pathway dependence in hematological malignancies and supports combinatorial drug screening efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for iCRT-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.